Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
CAS No.: 1351620-48-8
Cat. No.: VC11878970
Molecular Formula: C17H24N4O4S2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351620-48-8 |
|---|---|
| Molecular Formula | C17H24N4O4S2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22) |
| Standard InChI Key | XTESJHQUTNJZAE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound’s backbone consists of a thiazolo[5,4-c]pyridine ring system, a bicyclic structure comprising a thiazole (sulfur- and nitrogen-containing heterocycle) fused to a pyridine ring. The tetrahydro modification (4,5,6,7-tetrahydro) indicates partial saturation, reducing aromaticity and enhancing conformational flexibility . Key substituents include:
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Cyclopropanecarboxamide: A cyclopropane ring fused to a carboxamide group, introducing steric rigidity and potential hydrogen-bonding interactions.
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1-(Methylsulfonyl)-4-piperidinyl carbonyl: A piperidine ring (six-membered amine) substituted with a methylsulfonyl group at position 1 and a carbonyl group at position 4, likely contributing to solubility and target binding .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1798540-35-8 |
| Key Functional Groups | Thiazole, pyridine, carboxamide, sulfonyl, piperidine |
The methylsulfonyl group () enhances electronegativity and may improve metabolic stability by resisting oxidative degradation .
Synthesis and Manufacturing Considerations
Cyclopropanecarboxamide Synthesis
The cyclopropanecarboxamide moiety is synthesized via ester ammonolysis, as detailed in patent US5068428A . Cyclopropanecarboxylic esters (e.g., isobutyl cyclopropanecarboxylate) react with ammonia () in the presence of alkali metal alcoholates (e.g., sodium isobutoxide) at 60–200°C. This method achieves high purity (>99%) and yields up to 98% under optimized conditions :
Key parameters:
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Catalyst: Sodium isobutoxide (6–14 mol% relative to ester).
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Temperature: 100°C optimal for minimizing side reactions.
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Solvent: Absence of hydrocarbons prevents azeotrope formation, simplifying purification .
Research Applications and Future Directions
Preclinical Studies
While no direct studies on this compound are published, related analogs show:
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Anticancer Activity: Thiazolo-pyridines induce mitotic arrest by targeting Bub1 kinase .
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Antidiabetic Effects: BACE2 inhibitors improve glucose homeostasis in type 2 diabetes models .
Challenges and Opportunities
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Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
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Target Selectivity: Structural similarity to kinase and protease inhibitors necessitates selectivity profiling.
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